molecular formula C23H23FN2O5 B2578784 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 1219913-87-7

1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No. B2578784
CAS RN: 1219913-87-7
M. Wt: 426.444
InChI Key: VBKPBVCWRJHZFS-UHFFFAOYSA-N
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Description

1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C23H23FN2O5 and its molecular weight is 426.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Formation

Electrochemical synthesis presents a method for creating various substituted hydroquinone and benzoquinone derivatives, demonstrating the versatility of piperazine-related compounds in facilitating Michael addition reactions and the formation of complex molecular structures (Nematollahi, Momeni, & Khazalpour, 2014). This method underscores the potential of using electrochemical strategies for synthesizing novel compounds with structural similarities to the query compound.

Novel Methodologies in Drug Synthesis

Efficient synthesis methods for drug candidates, like the NK(1) receptor antagonist Aprepitant, showcase the significance of condensation reactions and crystallization-induced diastereoselective transformations in producing pharmacologically active molecules (Brands et al., 2003). These methodologies highlight the importance of stereochemistry and specific functional group transformations in the development of therapeutic agents.

Applications in Heterocyclic Chemistry

The synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones from 2-hydroxyacetophenone hydrazones and their subsequent conversion demonstrates the broad applicability of similar compounds in generating heterocyclic structures, which are pivotal in drug development and materials science (Alkhathlan, 2003).

Advancements in Wound Healing Applications

The evaluation of wound-healing potential in derivatives showcases the therapeutic potential of compounds with similar structures in promoting tissue repair and regeneration, offering insights into the design of new treatments for wound management (Vinaya et al., 2009).

Neuroprotective Compound Synthesis

The design and synthesis of benzylpiperazine-based edaravone derivatives highlight the neuroprotective activities of these compounds, suggesting their potential in treating cerebral ischemic stroke and other neurodegenerative conditions (Gao et al., 2022).

properties

IUPAC Name

1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5/c24-16-2-4-17(5-3-16)29-13-22(27)25-7-9-26(10-8-25)23(28)19-12-18(19)15-1-6-20-21(11-15)31-14-30-20/h1-6,11,18-19H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPBVCWRJHZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)F)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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